2-(Dimethylamino)benzenesulfonic acid

Vue d'ensemble

Description

2-(Dimethylamino)benzenesulfonic acid is a sulfonic acid derivative of aniline. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)benzenesulfonic acid can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. This process is a key reaction in industrial organic chemistry due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)benzenesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentachloride. The conditions for these reactions typically involve elevated temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chloride, and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and industrial chemicals .

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : The compound is used extensively as a reagent for synthesizing various organic compounds. It can participate in reactions such as nucleophilic substitutions and coupling reactions, making it valuable for producing complex molecules .

Biology

- Enzyme Mechanisms : 2-(Dimethylamino)benzenesulfonic acid is utilized in studying enzyme mechanisms and protein interactions. Its ability to modify the activity of enzymes makes it a useful tool for biochemical research.

- Inhibitory Potential : Research has indicated that derivatives of this compound can exhibit inhibitory effects on key enzymes like acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease .

Medicine

- Pharmaceutical Development : The compound plays a role in the synthesis of pharmaceutical agents, particularly in creating diagnostic agents and therapeutic compounds. For example, it has been involved in the synthesis of sulfonamide derivatives that demonstrate anti-proliferative properties against cancer cells .

- Diagnostic Agents : Its chemical properties allow it to be used in the formulation of diagnostic agents that can aid in medical imaging or biochemical assays.

Industry

- Dyes and Pigments : this compound is employed in the production of dyes and pigments due to its ability to form stable colored complexes. This application is crucial in textile manufacturing and other color-related industries .

- Industrial Chemicals : The compound is also used as an intermediate in synthesizing various industrial chemicals, enhancing its utility across multiple sectors.

Case Study 1: Synthesis of Lanthanide Complexes

Recent research demonstrated the synthesis of lanthanide complexes using 3-dimethylaminobenzoic acid as a ligand. These complexes exhibited significant thermal stability and unique fluorescence properties, highlighting the compound's versatility beyond traditional applications .

Case Study 2: Inhibitory Effects on Enzymes

A study focused on sulfonamide derivatives, including those derived from this compound, showed promising results as inhibitors of acetylcholinesterase. These findings support the potential use of such compounds in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Data Table: Comparison of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Organic synthesis | Versatile reagent for creating complex molecules |

| Biology | Enzyme studies | Modifies enzyme activity; potential therapeutic applications |

| Medicine | Drug development | Important for synthesizing pharmaceuticals and diagnostics |

| Industry | Dyes and pigments | Essential for producing stable colorants |

Mécanisme D'action

The mechanism by which 2-(Dimethylamino)benzenesulfonic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as an electrophile in substitution reactions, forming stable intermediates that undergo further transformations. This compound can also interact with enzymes and proteins, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.

Sulfanilic acid: An aniline derivative with a sulfonic acid group.

p-Toluenesulfonic acid: A toluene derivative with a sulfonic acid group.

Uniqueness

2-(Dimethylamino)benzenesulfonic acid is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it a valuable reagent in various chemical and industrial processes .

Activité Biologique

2-(Dimethylamino)benzenesulfonic acid, also known as DMABSA, is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of DMABSA, exploring its mechanisms of action, toxicological profiles, and potential therapeutic uses.

DMABSA is a white crystalline powder that is soluble in water and organic solvents. It can be synthesized through electrophilic aromatic substitution reactions, typically involving the sulfonation of benzene derivatives using concentrated sulfuric acid. The compound features a dimethylamino group that enhances its solubility and reactivity, making it a valuable reagent in organic synthesis and various industrial applications .

Mechanisms of Biological Activity

The biological activity of DMABSA can be attributed to several mechanisms:

- Electrophilic Interactions : DMABSA can act as an electrophile in substitution reactions, forming stable intermediates that can further transform into biologically active compounds.

- Enzyme Modulation : The compound interacts with various enzymes and proteins, potentially altering their activity. This property is particularly relevant in drug design and development .

Acute Toxicity Studies

Toxicological assessments have demonstrated that DMABSA has a relatively low acute toxicity profile. In studies involving oral administration to rodents, no significant adverse effects were observed at high doses (up to 4092 mg/kg bw/day) . The no observed adverse effect levels (NOAELs) were established at 763 mg/kg bw/day for female rats and 3534 mg/kg bw/day for male rats.

Skin and Eye Irritation

In dermal toxicity studies, DMABSA exhibited minimal skin irritation potential. Erythema scores were low across multiple studies, indicating that the compound does not cause significant skin irritation at concentrations typically used in research . Furthermore, eye irritation studies suggest that DMABSA does not pose serious risks for ocular exposure.

Antimicrobial Properties

DMABSA has been investigated for its antimicrobial properties. It exhibits antifungal activity against various plant pathogens when used as a component of essential oils, such as those derived from Hyssopus officinalis. Research indicates that DMABSA contributes significantly to the antifungal efficacy of these essential oils against fungi like Mycogone perniciosa .

Muscle Relaxant Activity

Studies have shown that DMABSA may possess muscle relaxant properties. In vitro experiments demonstrated its ability to inhibit contractions induced by acetylcholine in isolated intestinal preparations from guinea pigs. This suggests potential therapeutic applications in managing muscle spasms or gastrointestinal disorders .

Case Studies

- Antifungal Activity : A study explored the antifungal effectiveness of DMABSA as part of a formulation against Mycogone perniciosa. The results indicated significant inhibition of fungal growth, highlighting the compound's potential as an agricultural fungicide .

- Toxicity Assessment : In a comprehensive toxicological evaluation involving repeated doses over 90 days in rodents, DMABSA was found to have no significant adverse effects on body weight or organ health at doses up to 1300 mg/kg bw/day . This study underscores the safety profile of DMABSA for potential use in pharmaceuticals.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Benzenesulfonic acid | Aromatic sulfonic acid | General industrial applications |

| Sulfanilic acid | Aniline derivative | Used in dye manufacturing |

| p-Toluenesulfonic acid | Toluene derivative | Catalytic applications |

| This compound | Sulfonic acid derivative | Antifungal, muscle relaxant properties |

DMABSA stands out due to its unique dimethylamino group, which enhances its solubility and reactivity compared to simpler sulfonic acids.

Propriétés

IUPAC Name |

2-(dimethylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(2)7-5-3-4-6-8(7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHILBWQUILXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

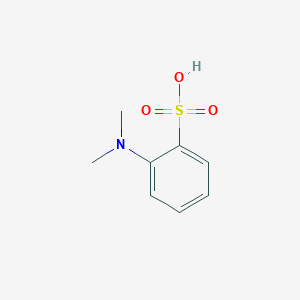

CN(C)C1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453006 | |

| Record name | 2-(Dimethylamino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14503-46-9 | |

| Record name | 2-(Dimethylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14503-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.